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(PORCINE)

CAS No.: 128768-54-7

Cat. No.: B1177419 Get Quote

Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the

potency and receptor selectivity of human and porcine variants of [Leu31, Pro34]-Neuropeptide

Y. This document synthesizes data from peer-reviewed literature and provides experimentally

validated protocols to empower researchers in their selection and application of these critical

pharmacological tools.

Introduction: Neuropeptide Y and the Significance
of the [Leu31, Pro34] Analog
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and highly

conserved neuropeptides in the mammalian central and peripheral nervous systems.[1][2] It is

a key regulator of a wide array of physiological processes, including appetite, stress response,

cardiovascular function, and energy homeostasis.[1][3] NPY exerts its effects by activating a

family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[3]

[4]

The development of receptor-subtype-selective ligands is crucial for dissecting the specific

roles of each receptor in these complex physiological pathways.[4][5] The [Leu31, Pro34]-NPY

analog was engineered as a highly specific and potent agonist for the Y1 receptor subtype.[6]

[7] This selectivity arises from substitutions at positions 31 and 34, which are critical for

differentiating between Y1 and Y2 receptor binding.[6][8] Consequently, [Leu31, Pro34]-NPY
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has become an indispensable tool for investigating the physiological functions mediated by the

Y1 receptor.[6][9]

This guide focuses on comparing the human and porcine variants of this important analog.

Given the high degree of sequence homology in native NPY across species, including human

and porcine, understanding any subtle differences in the potency of their synthetic analogs is

vital for the precise interpretation of experimental results.[10][11]

Structural Homology: Human vs. Porcine NPY
Native human and porcine NPY peptides are exceptionally well-conserved, differing by only a

single amino acid at position 17 (Methionine in human, Leucine in porcine). This high degree of

structural similarity suggests that their corresponding [Leu31, Pro34] analogs would exhibit very

similar pharmacological properties.

The [Leu31, Pro34]-NPY analog incorporates two specific substitutions into the native NPY

sequence:

Isoleucine at position 31 is replaced with Leucine.

Glutamine at position 34 is replaced with Proline.

These modifications confer high affinity and selectivity for the Y1 receptor.[6][7]

Comparative Potency and Selectivity Profile
The primary measure of a ligand's effectiveness is its potency, often quantified by the inhibition

constant (Kᵢ) from binding assays or the half-maximal effective concentration (EC₅₀) from

functional assays. Data compiled from various suppliers and publications indicate a very similar

high-affinity binding profile for both human and porcine [Leu31, Pro34]-NPY at the Y1 receptor.

Quantitative Comparison of Receptor Binding Affinity
(Kᵢ)
The following table summarizes the binding affinities of human and porcine [Leu31, Pro34]-

NPY for various NPY receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
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Ligand
Y1 Receptor Kᵢ
(nM)

Y2 Receptor Kᵢ
(nM)

Y4 Receptor Kᵢ
(nM)

Y5 Receptor Kᵢ
(nM)

Human [Leu31,

Pro34]-NPY
0.39[12] >1000[12] 0.499[12] 0.31[12]

Porcine [Leu31,

Pro34]-NPY
0.54 Not Reported Not Reported Affinity noted

Expert Interpretation: Both the human and porcine analogs are potent, sub-nanomolar agonists

at the Y1 receptor. The human variant has also been characterized to have high affinity for the

Y4 and Y5 receptors, while being highly selective against the Y2 receptor.[12] The porcine

variant is also noted to have affinity for the Y5 receptor. This cross-reactivity is an important

consideration in experimental design; cellular systems or tissues expressing Y4 or Y5 receptors

alongside Y1 could show confounding responses. For experiments demanding absolute Y1

selectivity, the use of cell lines exclusively expressing the Y1 receptor or the co-application of

Y4/Y5 antagonists may be necessary.

NPY Y1 Receptor Signaling: The Mechanism of
Action
Understanding the downstream signaling pathways of the Y1 receptor is fundamental to

designing robust functional assays. The Y1 receptor primarily couples to Gαi/o proteins.[13]

Activation by an agonist like [Leu31, Pro34]-NPY initiates two major signaling cascades:

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]

Mobilization of Intracellular Calcium: The Gβγ subunits activate phospholipase C (PLC),

which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)

and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering

the release of stored Ca²⁺ into the cytoplasm.[6][14][16]

These two distinct signaling events form the basis of the functional assays detailed below.
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Caption: NPY Y1 Receptor Signaling Cascade.

Experimental Protocols for Potency Determination
To empirically validate and compare the potency of human and porcine [Leu31, Pro34]-NPY,

the following protocols provide a self-validating framework.

Workflow for Potency Assessment
The overall experimental process involves preparing the ligands, running parallel binding and

functional assays, and analyzing the data to determine Kᵢ and EC₅₀ values.
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Caption: Experimental Workflow for Potency Comparison.

Protocol: Intracellular Calcium Mobilization Assay
This assay measures the functional potency of the NPY analogs by quantifying the increase in

cytosolic calcium upon Y1 receptor activation.[17] It is a robust, high-throughput method
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suitable for plate-based readers like the FLIPR® system.[17][18]

Causality: The Y1 receptor's coupling to Gq/11 and subsequent PLC activation provides a

direct link between receptor agonism and a measurable increase in intracellular Ca²⁺.[14] This

makes calcium flux an excellent real-time readout of receptor activation.

Methodology:

Cell Preparation:

Seed cells expressing the Y1 receptor (e.g., human neuroblastoma SK-N-MC cells or

HEK293 cells stably transfected with hY1R) into a 96-well or 384-well black, clear-bottom

microplate.[6][14]

Culture overnight to allow for cell adherence.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

Cal-520 AM) and an organic anion-transporter inhibitor like probenecid (to prevent dye

extrusion).

Aspirate the culture medium from the cells and add the dye-loading buffer.

Incubate the plate for 60 minutes at 37°C in the dark. This allows the acetoxymethyl (AM)

ester dye to passively diffuse into the cells, where intracellular esterases cleave the AM

group, trapping the fluorescent indicator inside.

Assay Execution:

Prepare serial dilutions of both human and porcine [Leu31, Pro34]-NPY in an appropriate

assay buffer.

Place the cell plate into a fluorescence plate reader equipped with an automated liquid

handler.

Record a baseline fluorescence reading for approximately 20 seconds.
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The instrument then automatically adds the NPY analog solutions to the wells while

continuously recording fluorescence intensity (typically at 488 nm excitation and 525 nm

emission for Fluo-4).

Continue recording for at least 60-90 seconds to capture the peak calcium response.

Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from

the peak fluorescence for each well.

Plot the ΔF against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each

analog.

Protocol: cAMP Inhibition Assay
This assay provides an alternative functional measure of potency by quantifying the inhibition

of adenylyl cyclase activity.[19][20]

Causality: The Y1 receptor's coupling to Gαi provides a direct, inhibitory link between receptor

agonism and cAMP production.[14] By first stimulating cAMP production with forskolin (a direct

activator of adenylyl cyclase), we can then measure the extent to which our agonist can inhibit

this production.

Methodology:

Cell Preparation:

Culture Y1-expressing cells in a suitable multi-well plate until they reach approximately 80-

90% confluency.

Agonist Stimulation:

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor such as IBMX for 15-30

minutes. This prevents the degradation of cAMP and enhances the assay window.
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Add serial dilutions of human or porcine [Leu31, Pro34]-NPY to the wells.

Immediately add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for

negative controls) to stimulate adenylyl cyclase.

Incubate for 15-30 minutes at 37°C.

Cell Lysis and cAMP Detection:

Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial

cAMP detection kit.

Quantify the intracellular cAMP concentration using a competitive immunoassay format,

such as HTRF®, LANCE®, or ELISA. These kits typically use a labeled cAMP analog that

competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The

resulting signal is inversely proportional to the amount of cAMP in the cell lysate.

Data Analysis:

Generate a standard curve using the cAMP standards provided in the kit.

Calculate the cAMP concentration in each sample from the standard curve.

Plot the cAMP concentration against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic (inhibitory) curve to determine the IC₅₀ value,

which in this context represents the functional potency of the agonist.

Conclusion and Recommendations
The available data demonstrates that both human and porcine [Leu31, Pro34]-NPY are highly

potent and selective agonists for the NPY Y1 receptor.[6][21] Their binding affinities are in the

sub-nanomolar range, and there is no evidence to suggest a significant difference in potency

between the two species variants. This is consistent with the high degree of sequence

conservation of native NPY.

For researchers, the choice between the human and porcine analog can be guided by the

following:
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Experimental System: When working with human cells or receptors, using the human analog

is generally recommended for consistency, although the porcine version is expected to

behave almost identically.

Availability and Cost: Practical considerations such as supplier availability and cost may

influence the decision without a significant compromise in scientific validity.

Cross-Reactivity: Researchers must remain aware of the potent activity of these analogs at

Y4 and Y5 receptors.[12] If the experimental system expresses these receptors, results

should be interpreted with caution, and appropriate controls or pharmacological blocking

agents should be employed to isolate the Y1-mediated effects.

By utilizing the robust functional assays detailed in this guide, researchers can confidently

determine the potency of their specific ligand batches and ensure the accuracy and

reproducibility of their findings in the study of NPY-mediated physiology.
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